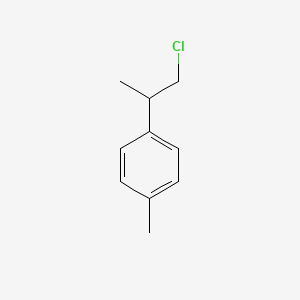

1-(1-Chloropropan-2-yl)-4-methylbenzene

Description

Structural Context within Halogenated Alkylbenzenes and Chiral Organochlorine Compounds

The structure of 1-(1-Chloropropan-2-yl)-4-methylbenzene places it firmly within two significant categories of organic molecules: halogenated alkylbenzenes and chiral organochlorine compounds.

Halogenated Alkylbenzenes: This class of compounds consists of an aromatic benzene (B151609) ring substituted with both an alkyl group and one or more halogen atoms. nih.govwikipedia.org The parent alkylbenzene in this case is p-cymene (B1678584) (4-isopropyltoluene). The introduction of a chlorine atom into the alkyl side chain modifies the physical and chemical properties of the parent hydrocarbon. wikipedia.org Generally, chlorination increases the molecule's density and boiling point compared to the non-halogenated analogue. wikipedia.org The chlorine atom, being electronegative, introduces a polar carbon-chlorine bond and can influence the reactivity of the molecule, particularly at the alkyl chain. libretexts.org

Chiral Organochlorine Compounds: A key structural feature of this compound is the presence of a chiral center at the second carbon of the propyl group. This carbon atom is bonded to four different groups: a chloromethyl group, a hydrogen atom, a methyl group, and the 4-methylphenyl (p-tolyl) group. This asymmetry means the compound can exist as two non-superimposable mirror images, known as enantiomers. Chirality is a critical aspect in many areas of chemical and biological science, as different enantiomers of a molecule can exhibit distinct biological activities and environmental fates. nih.govresearchgate.net Research into other chiral organochlorine compounds, particularly in environmental science, has shown that microorganisms often degrade one enantiomer faster than the other. nih.gov

Table 1: Structural and Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C10H13Cl |

| Molecular Weight | 168.66 g/mol |

| Classification | Halogenated Alkylbenzene, Chiral Organochlorine Compound |

| Key Structural Features | p-tolyl group, Chlorinated propyl chain, Chiral center |

Role as a Precursor and Building Block in Advanced Organic Synthesis and Materials Science

The chemical structure of this compound suggests its potential as a versatile intermediate or building block in the synthesis of more complex molecules.

In organic synthesis , the chlorine atom on the propyl side chain acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. cymitquimica.com This allows for the introduction of a wide variety of functional groups (e.g., hydroxyl, amino, cyano groups) to create new derivatives. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or further halogenation, although the reactivity would be influenced by the existing alkyl group. wikipedia.org This dual reactivity makes it a potentially valuable precursor for synthesizing compounds with applications in pharmaceuticals or agrochemicals, where chlorinated aromatic structures are common motifs. mdpi.com

In materials science , alkylbenzenes are fundamental raw materials, most notably in the production of surfactants like linear alkylbenzene sulfonates. wikipedia.orgresearchgate.net While this specific branched and chlorinated variant may not be a direct precursor for common surfactants, its structure could be exploited to synthesize specialty polymers or functional materials. The aromatic ring provides rigidity, while the alkyl chain can influence solubility and processing properties. The reactive chlorine handle could be used to graft the molecule onto polymer backbones or surfaces to create materials with tailored properties.

Overview of Key Research Avenues

Given the compound's structure, several research avenues present themselves as scientifically significant.

Stereoselective Synthesis: A primary area of research would be the development of methods for the stereoselective synthesis of the individual enantiomers of this compound. Asymmetric catalysis or the use of chiral starting materials could be explored to produce each enantiomer in high purity. chiroblock.com

Chiral Recognition and Separation: Investigating the separation of the enantiomers using techniques like chiral chromatography is another important research direction. This is crucial for studying the specific properties of each mirror-image molecule. nih.gov

Biological and Environmental Studies: A significant research avenue involves assessing the biological activity and environmental impact of the individual enantiomers. It is common for one enantiomer of a chiral compound to be more biologically active or to degrade at a different rate in the environment. nih.gov Such studies are critical for a complete understanding of the compound's toxicological and ecological profile.

Synthetic Applications: Exploring the utility of this compound as a building block for novel compounds would be a fruitful area of investigation. Its conversion into a library of derivatives could lead to the discovery of molecules with interesting medicinal or material properties.

Table 2: Potential Research Directions

| Research Area | Focus | Rationale |

|---|---|---|

| Asymmetric Synthesis | Develop methods to selectively produce one enantiomer over the other. | Enantiomers often have different biological activities; pure samples are needed for testing. |

| Environmental Chemistry | Study the enantioselective degradation in soil and water. | Provides insight into the compound's persistence and environmental fate. |

| Medicinal Chemistry | Use as a scaffold to synthesize new potential drug candidates. | The chlorinated p-cymene framework can be a starting point for complex molecules. |

| Polymer Science | Investigate its use as a monomer or functional additive in materials. | The reactive C-Cl bond allows for incorporation into larger polymer structures. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13Cl |

|---|---|

Molecular Weight |

168.66 g/mol |

IUPAC Name |

1-(1-chloropropan-2-yl)-4-methylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-8-3-5-10(6-4-8)9(2)7-11/h3-6,9H,7H2,1-2H3 |

InChI Key |

SUXIXPCBVLIGFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)CCl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1 1 Chloropropan 2 Yl 4 Methylbenzene

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution reactions of 1-(1-Chloropropan-2-yl)-4-methylbenzene involve the replacement of the chlorine atom by a nucleophile. The specific mechanism of this substitution is highly dependent on the reaction conditions and the structure of the substrate itself.

The halogenated carbon in this compound is a secondary carbon, which is a point of mechanistic ambiguity where both SN1 and SN2 pathways are plausible and often in competition. masterorganicchemistry.com

SN1 Pathway: This unimolecular mechanism proceeds through a carbocation intermediate. masterorganicchemistry.com The rate of an SN1 reaction is primarily dependent on the stability of this intermediate. The structure of this compound allows for the formation of a secondary carbocation. This carbocation is significantly stabilized by hyperconjugation with the adjacent methyl group and, more importantly, by resonance with the neighboring p-tolyl group. The aromatic ring can delocalize the positive charge, greatly increasing the stability of the carbocation and thus favoring the SN1 mechanism. youtube.com This pathway is favored under conditions involving polar protic solvents (e.g., water, ethanol) and weak nucleophiles. libretexts.org

SN2 Pathway: This bimolecular mechanism involves a single concerted step where the nucleophile attacks the carbon center at the same time as the leaving group departs. masterorganicchemistry.com This pathway is sensitive to steric hindrance. masterorganicchemistry.com For this compound, the secondary nature of the carbon, along with the bulk of the adjacent p-tolyl and methyl groups, presents moderate steric hindrance to the backside attack required for an SN2 reaction. nih.gov Strong, unhindered nucleophiles and polar aprotic solvents (e.g., acetone, DMSO) favor the SN2 pathway. leah4sci.com

The competition between these two pathways can be illustrated by the following table, which shows hypothetical product distributions under different reaction conditions.

| Nucleophile/Solvent | Predominant Mechanism | % SN1 Product | % SN2 Product | % Elimination |

| H₂O / Heat | SN1/E1 | 70 | <5 | 25 |

| CH₃CH₂OH / Heat | SN1/E1 | 65 | <5 | 30 |

| CN⁻ in DMSO | SN2 | <5 | 85 | 10 |

| CH₃O⁻ in CH₃OH | SN2/E2 | <5 | 40 | 55 |

Data is illustrative and represents typical outcomes for secondary substrates with benzylic-like stabilization.

The stereochemical outcome of a nucleophilic substitution reaction is a key indicator of the underlying mechanism.

SN1 Stereochemistry: If the reaction proceeds via an SN1 mechanism, the intermediate carbocation is planar (sp² hybridized). The incoming nucleophile can attack this flat intermediate from either face with roughly equal probability. masterorganicchemistry.com This leads to a racemic or nearly racemic mixture of enantiomers, resulting in a loss of stereochemical information from the starting material.

SN2 Stereochemistry: The SN2 mechanism proceeds with a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite the leaving group. This concerted process forces the stereocenter to undergo an inversion of configuration, similar to an umbrella flipping inside out in the wind. masterorganicchemistry.com If a single enantiomer of this compound were to react under SN2 conditions, a single enantiomer of the product with the opposite configuration would be formed.

The p-tolyl group and the adjacent methyl group exert profound electronic and steric effects on the reactivity of the halogenated carbon.

Electronic Effects: The p-tolyl group is an electron-donating group (via hyperconjugation and weak inductive effect of the methyl group on the ring) and can stabilize an adjacent positive charge through resonance. This benzylic-like stabilization significantly lowers the activation energy for carbocation formation, thus accelerating SN1 reactions. youtube.com The electron-donating nature of the aromatic ring makes the carbocation intermediate more stable than a simple secondary carbocation.

Steric Effects: While electronically favorable for SN1, the bulk of the p-tolyl group hinders the backside approach of a nucleophile required for an SN2 reaction. nih.gov This steric hindrance raises the activation energy for the SN2 transition state, slowing down the rate of this pathway relative to less hindered secondary halides.

In certain cases, nucleophilic substitutions can be facilitated by catalysts. For SN1-type reactions, Lewis acids such as Ag⁺ or ZnCl₂ can be used to assist in the departure of the chloride leaving group. The metal ion coordinates to the chlorine atom, weakening the C-Cl bond and promoting the formation of the carbocation intermediate. This can allow the reaction to proceed under milder conditions than would otherwise be required.

For instance, the solvolysis of this compound in ethanol (B145695) might be slow at room temperature but can be accelerated by the addition of silver nitrate (B79036) (AgNO₃). The silver ion assists in the removal of the chloride ion by forming an insoluble silver chloride (AgCl) precipitate, driving the equilibrium towards the formation of the carbocation.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which an atom is involved in the rate-determining step. epfl.ch This is achieved by replacing an atom with one of its heavier isotopes and measuring the change in the reaction rate. wikipedia.org

Primary KIE: A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For substitution reactions at the chlorinated carbon, a ¹²C/¹³C KIE could be measured. In an SN2 reaction, the C-Cl bond is broken in the rate-determining step, but since this doesn't involve isotopic substitution of the atoms whose bonds are breaking in the most common KIE experiments (like C-H vs C-D), a primary KIE is not typically used to study the substitution itself.

Secondary KIE: A secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond breaking. For this compound, a secondary deuterium (B1214612) KIE (kH/kD) can be measured by placing deuterium at the carbon bearing the chlorine (the α-carbon).

In an SN1 reaction , the carbon atom rehybridizes from sp³ to sp² in the rate-determining step (carbocation formation). This change leads to a normal secondary KIE (kH/kD > 1, typically 1.1-1.25), as the C-H bending vibrations are less constricted in the sp² transition state.

In an SN2 reaction , the sp³ carbon proceeds through a more crowded sp²-like transition state with partial bonds to both the nucleophile and the leaving group. This leads to a KIE that is close to unity or slightly inverse (kH/kD ≤ 1).

| Mechanistic Pathway | Isotopic Substitution | Expected kH/kD | Rationale |

| SN1 | Deuterium at C-2 | > 1 (e.g., 1.15) | Loosening of C-H bending vibrations in the sp³ to sp² transition state. |

| SN2 | Deuterium at C-2 | ≈ 1 or < 1 | Increased steric crowding of C-H bending vibrations in the trigonal bipyramidal transition state. |

Data is illustrative of typical values for secondary kinetic isotope effects.

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can undergo elimination reactions to form alkenes, typically in the presence of a base. These reactions also compete via unimolecular (E1) and bimolecular (E2) pathways.

The principal products of elimination would be 1-(prop-1-en-2-yl)-4-methylbenzene and (E/Z)-1-(prop-1-en-1-yl)-4-methylbenzene. According to Zaitsev's rule, the more substituted alkene, 1-(prop-1-en-2-yl)-4-methylbenzene, would be expected to be the major product where possible. masterorganicchemistry.com

E1 Pathway: This pathway proceeds through the same carbocation intermediate as the SN1 reaction. youtube.com The rate-determining step is the formation of the carbocation. In a subsequent fast step, a weak base (often the solvent) removes a proton from a carbon atom adjacent to the carbocation center, forming a double bond. E1 reactions are favored by the same conditions as SN1 reactions: polar protic solvents, weak bases, and substrates that form stable carbocations. libretexts.org Due to the shared intermediate, E1 and SN1 reactions are common competitors. iitk.ac.in

E2 Pathway: This is a concerted, one-step mechanism where a strong base removes a proton from a β-carbon while the leaving group on the α-carbon departs simultaneously. youtube.com The reaction requires an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.in The E2 pathway is favored by strong, bulky bases (which disfavor SN2) and a higher concentration of the base. masterorganicchemistry.com

The competition between substitution and elimination is highly dependent on the nature of the nucleophile/base. Strong, sterically hindered bases like potassium tert-butoxide favor E2 elimination, while strong, unhindered nucleophiles like cyanide favor SN2 substitution. Weak nucleophiles that are also weak bases, in polar protic solvents, will lead to a mixture of SN1 and E1 products. libretexts.org

Competition between Substitution and Elimination Pathways

The reactivity of 2-chloro-1-(4-methylphenyl)propane, a secondary alkyl halide, is characterized by a dynamic competition between nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. khanacademy.orgyoutube.compressbooks.pub The outcome of this competition is highly dependent on specific reaction conditions, including the nature of the base/nucleophile, the solvent, and the temperature.

Sₙ2 and E2 Pathways: With a strong, unhindered base/nucleophile (e.g., sodium ethoxide, hydroxide), bimolecular pathways are favored. The Sₙ2 mechanism involves a backside attack by the nucleophile at the carbon bearing the chlorine atom. Simultaneously, the E2 mechanism involves the abstraction of a β-hydrogen by the base in a concerted step to form an alkene. youtube.comyoutube.com For secondary halides, E2 often competes effectively with and can dominate over Sₙ2, especially with increasing steric hindrance or base strength. pressbooks.pub

Sₙ1 and E1 Pathways: In the presence of a weak nucleophile/base and a polar protic solvent (e.g., ethanol or water), unimolecular pathways become significant. pressbooks.pubyoutube.com The reaction proceeds through a common carbocation intermediate formed by the slow departure of the chloride ion. This secondary carbocation is stabilized by the inductive effect of the adjacent p-tolyl group. Once formed, this intermediate can either be attacked by the nucleophile (Sₙ1) or lose a β-proton to the solvent acting as a base (E1). Sₙ1 and E1 reactions are often inseparable and occur concurrently. youtube.com

Controlling Factors:

Base/Nucleophile Strength: Strong bases (e.g., alkoxides, hydroxides) favor E2 and Sₙ2 pathways, while weak bases (e.g., water, alcohols) favor E1 and Sₙ1 pathways. youtube.comchadsprep.com

Steric Hindrance: The use of a sterically bulky base, such as potassium tert-butoxide, dramatically shifts the balance toward elimination, specifically the E2 pathway, while severely hindering the Sₙ2 pathway. youtube.commasterorganicchemistry.com

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) favor Sₙ2 reactions, whereas polar protic solvents (e.g., ethanol, water) stabilize the carbocation intermediate, favoring Sₙ1 and E1 pathways. pressbooks.pubchadsprep.com

Temperature: Higher temperatures provide the necessary activation energy for elimination reactions, causing them to be favored over substitution. youtube.com

| Condition | Dominant Pathway(s) | Major Product(s) |

|---|---|---|

| Strong, non-bulky base (e.g., NaOEt in EtOH) | E2, Sₙ2 | Alkene (Elimination), Ether (Substitution) |

| Strong, bulky base (e.g., K-OtBu in t-BuOH) | E2 | Alkene (Elimination) |

| Weak base/nucleophile, polar protic solvent (e.g., heat in EtOH) | E1, Sₙ1 | Alkene (Elimination), Ether (Substitution) |

| Good nucleophile, polar aprotic solvent (e.g., NaI in Acetone) | Sₙ2 | Substitution Product |

Catalytic Dehydrohalogenation Studies (e.g., Metal Oxide Catalysis)

Dehydrohalogenation, the removal of a hydrogen halide, is a critical industrial method for synthesizing alkenes. wikipedia.org While typically achieved with strong bases, catalytic methods offer advantages in terms of selectivity and milder reaction conditions. Metal oxides are frequently employed as catalysts for the dehydrohalogenation of alkyl halides.

The process generally involves the alkyl halide passing over a heated metal oxide surface. The mechanism is thought to involve interactions with both acidic and basic sites on the catalyst surface. For instance, a basic site (e.g., an oxide ion, O²⁻) can abstract a β-proton, while a Lewis acidic site (e.g., a metal cation, Mⁿ⁺) coordinates with the chlorine atom, facilitating the departure of the leaving group and the formation of the alkene. This process avoids the use of stoichiometric amounts of base and simplifies product purification.

Commonly studied metal oxides for this purpose include:

Alkaline Earth Metal Oxides: MgO and CaO are effective due to their high basicity.

Transition Metal Oxides: Oxides of zinc (ZnO), cerium (CeO₂), and copper (CuO) have also shown catalytic activity, sometimes used in combination with other oxides to enhance performance.

These catalytic systems can influence the regioselectivity of the elimination, often favoring the thermodynamically more stable Zaitsev product due to the high temperatures typically employed.

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of 2-chloro-1-(4-methylphenyl)propane can yield different products depending on which β-hydrogen is removed (regioselectivity) and the spatial arrangement of the resulting substituents around the double bond (stereoselectivity).

Regioselectivity: Zaitsev vs. Hofmann Elimination The substrate has two different types of β-hydrogens: those on the benzylic carbon (C1) and those on the terminal methyl group (C3). Removal of these different protons leads to two distinct constitutional isomers. youtube.com

Zaitsev Product: Removal of a proton from the more substituted C1 (the benzylic carbon) results in the more substituted and thermodynamically more stable alkene, 1-(4-methylphenyl)prop-1-ene . According to Zaitsev's rule, this is the major product when using a small, strong base like sodium ethoxide. wikipedia.orgorgoreview.comvedantu.com

Hofmann Product: Removal of a proton from the less substituted C3 (the methyl group) leads to the less substituted alkene, 3-(4-methylphenyl)prop-1-ene . This product is favored when a sterically bulky base, such as potassium tert-butoxide, is used. masterorganicchemistry.comlibretexts.org The large size of the base makes it difficult to access the more sterically hindered proton at the benzylic position, so it preferentially abstracts a proton from the more accessible terminal methyl group. masterorganicchemistry.comorgoreview.com

| Base | Base Type | Major Product | Governing Rule |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | Small, Unhindered | 1-(4-methylphenyl)prop-1-ene | Zaitsev |

| Potassium tert-butoxide (KOtBu) | Bulky, Hindered | 3-(4-methylphenyl)prop-1-ene | Hofmann |

Stereoselectivity The Zaitsev product, 1-(4-methylphenyl)prop-1-ene, can exist as two geometric isomers: (E)- and (Z)-.

E2 Reactions: The E2 elimination is stereoselective and often stereospecific. chemistrysteps.comkhanacademy.org It proceeds via a transition state that requires the β-hydrogen and the chlorine leaving group to be in an anti-periplanar conformation (dihedral angle of 180°). chemistrysteps.comlibretexts.org Rotation around the C1-C2 single bond allows the molecule to adopt the necessary conformation. The reaction will proceed through the lowest energy transition state, which is typically the one that minimizes steric interactions between the largest groups. This usually leads to the formation of the more stable (E)-alkene (trans) as the major stereoisomer. chemistrysteps.comchemistrysteps.com

E1 Reactions: The E1 reaction is stereoselective but not stereospecific. It proceeds through a planar carbocation intermediate. The base can remove a proton from either side of the plane after the leaving group has departed. The formation of the more stable, sterically less hindered (E)-alkene is generally favored. orgoreview.com

Reactions at the Aromatic Ring

Electrophilic Aromatic Substitution (EAS): Regioselectivity and Reactivity of the Toluene (B28343) Moiety

The aromatic ring of the parent molecule is a derivative of toluene, featuring two alkyl substituents—a methyl group and a 1-chloropropyl group—in a para arrangement. Both alkyl groups are electron-donating through an inductive effect and hyperconjugation, thus they are activating groups that make the ring more nucleophilic and more reactive towards electrophiles than benzene (B151609) itself. youtube.comyoutube.com

These activating groups are also ortho, para-directors. libretexts.orgbyjus.com Since the two groups are para to each other, their directing effects are cooperative, strongly directing incoming electrophiles to the two equivalent positions that are ortho to both the methyl and the alkyl chain (positions 2 and 6, or 3 and 5, depending on numbering).

While both groups activate the ring, steric hindrance plays a role in the final product distribution. The 1-chloropropyl group is significantly bulkier than the methyl group. Consequently, an incoming electrophile will preferentially attack the positions ortho to the smaller methyl group to minimize steric clash. youtube.com

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-chloro-1-(4-methyl-2-nitrophenyl)propane |

| Bromination | Br₂, FeBr₃ | 1-(2-bromo-4-methylphenyl)-2-chloropropane |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(3-acetyl-4-methylphenyl)-2-chloropropane |

Oxidative Transformations of Alkyl Side Chains

Alkyl groups attached to an aromatic ring are susceptible to oxidation, provided they possess at least one benzylic hydrogen. The molecule has two such alkyl chains: the methyl group and the 1-chloropropyl group (which has two benzylic hydrogens).

Under strong oxidizing conditions, using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), any alkyl side chain with benzylic hydrogens is typically oxidized all the way to a carboxylic acid group (-COOH). researchgate.net In this case, both the methyl group and the 1-chloropropyl group would be oxidized, leading to the formation of terephthalic acid .

The mechanism of this oxidation is complex but is understood to proceed via a free-radical pathway involving the initial abstraction of a benzylic hydrogen, which is the most reactive C-H bond due to the resonance stabilization of the resulting benzylic radical. researchgate.netcdnsciencepub.com

Studies on the liquid-phase oxidation of p-cymene (B1678584) (a structurally related compound with methyl and isopropyl groups) show that both alkyl groups can be oxidized. The relative reactivity often depends on the specific conditions, but the tertiary benzylic C-H bond of the isopropyl group is generally more susceptible to initial attack than the primary C-H bonds of the methyl group. researchgate.netcdnsciencepub.comnih.gov A similar preference for attack at the secondary benzylic position of the 1-chloropropyl group over the primary methyl group would be expected under milder, kinetically controlled conditions.

Radical Reactions and Pathways

The presence of benzylic hydrogens makes the alkyl side chains prime targets for radical reactions. The stability of the intermediate benzylic radical, which is delocalized over the aromatic ring, lowers the activation energy for hydrogen abstraction at this position.

A characteristic radical reaction for such compounds is benzylic halogenation, typically carried out using N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like benzoyl peroxide. quora.comyoutube.com This reaction selectively introduces a bromine atom at the benzylic position.

In 2-chloro-1-(4-methylphenyl)propane, there are two different benzylic positions:

The primary C-H bonds of the methyl group.

The secondary C-H bonds of the -CH₂- group in the propyl chain.

Radical stability follows the order: tertiary > secondary > primary. Therefore, the secondary benzylic radical is more stable than the primary benzylic radical. Consequently, radical bromination with NBS is expected to occur preferentially at the secondary benzylic position of the 1-chloropropyl side chain. youtube.com

The mechanism proceeds through a standard radical chain reaction:

Free Radical Reactivity and Hydrogen Abstraction

The reactivity of this compound under free radical conditions is predominantly governed by the stability of the potential radical intermediates that can be formed. Free-radical halogenation, for instance, typically proceeds via a chain mechanism initiated by the homolytic cleavage of a halogen molecule. wikipedia.org The subsequent propagation step involves the abstraction of a hydrogen atom from the organic substrate by a halogen radical.

In the case of this compound, there are several types of C-H bonds where abstraction could occur. The selectivity of this abstraction is dictated by the stability of the resulting carbon radical. The general order of stability for simple alkyl radicals is tertiary > secondary > primary, a trend explained by hyperconjugation and the electron-donating effects of alkyl groups. libretexts.orgpressbooks.pub However, the presence of a benzene ring introduces the possibility of forming a highly stabilized benzylic radical. pressbooks.pubucalgary.ca Benzylic and allylic radicals are known to be more stable than even tertiary alkyl radicals due to resonance stabilization, where the unpaired electron is delocalized over a system of conjugated pi bonds. libretexts.orgpressbooks.pub

Hydrogen abstraction from the benzylic position of this compound is the most favored pathway as it generates a resonance-stabilized secondary benzylic radical. This intermediate is significantly more stable than the primary or other secondary radicals that would form from abstraction at other positions on the propyl chain.

| Position of H Abstraction | Radical Formed | Type of Radical | Relative Stability | Reason for Stability/Instability |

|---|---|---|---|---|

| C2 of propyl chain (Benzylic) | 1-(4-methylphenyl)propan-2-yl radical | Secondary, Benzylic | Highest | Resonance stabilization with the benzene ring. pressbooks.pub |

| C1 of propyl chain | 2-(4-methylphenyl)-2-chloropropyl radical | Primary | Low | Lacks significant stabilizing factors. |

| C3 of propyl chain | 1-chloro-2-(4-methylphenyl)propyl radical | Primary | Low | Lacks significant stabilizing factors. |

| Methyl group on ring | (4-(1-chloropropan-2-yl)phenyl)methyl radical | Primary, Benzylic | High | Resonance stabilization with the benzene ring. |

Benzylic Radical Stability and its Influence on Reactivity

The exceptional stability of the benzylic radical is the cornerstone of the free-radical reactivity of this compound. When a hydrogen atom is abstracted from the benzylic carbon (the carbon atom attached to both the chlorine and the p-tolyl group), the resulting unpaired electron is not localized on that carbon. Instead, it is delocalized across the adjacent aromatic ring through resonance. libretexts.orgpressbooks.pub

This delocalization spreads the electron deficiency over multiple atoms, which is a highly stabilizing effect. pressbooks.pub The more resonance structures that can be drawn for a radical, the greater its stability. stackexchange.com The benzylic radical derived from this compound has several resonance contributors, with the unpaired electron density residing on the benzylic carbon and at the ortho and para positions of the benzene ring. pressbooks.pub This extensive delocalization significantly lowers the activation energy for hydrogen abstraction from the benzylic position, making it the preferred site for radical reactions like halogenation with reagents such as N-bromosuccinimide (NBS) in the presence of light or a radical initiator. ucalgary.calibretexts.orglibretexts.org

| Structure Number | Description |

|---|---|

| 1 | Unpaired electron on the secondary benzylic carbon. |

| 2 | Unpaired electron delocalized to the ortho-carbon of the benzene ring. |

| 3 | Unpaired electron delocalized to the para-carbon of the benzene ring. |

| 4 | Unpaired electron delocalized to the second ortho-carbon of the benzene ring. |

Organometallic Chemistry and Carbon-Carbon Bond Formation

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

This compound, as a secondary alkyl halide, can be a precursor to organometallic reagents, most notably Grignard reagents. libretexts.org The reaction of the alkyl chloride with magnesium metal in an ether solvent (like diethyl ether or tetrahydrofuran) would yield the corresponding Grignard reagent, 1-(4-methylphenyl)propan-2-ylmagnesium chloride.

The formation of this reagent inverts the polarity of the carbon atom attached to the halogen. libretexts.org In the starting alkyl chloride, this carbon is electrophilic. In the Grignard reagent, the carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic and basic. fiveable.memasterorganicchemistry.com

This nucleophilic character allows Grignard reagents to participate in a wide array of carbon-carbon bond-forming reactions. They readily attack electrophilic carbon centers, such as those in aldehydes, ketones, esters, and carbon dioxide. masterorganicchemistry.com For example, reaction with an aldehyde would produce a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. The reaction with an ester is notable as it typically involves the addition of two equivalents of the Grignard reagent to form a tertiary alcohol. masterorganicchemistry.com

| Electrophile | Initial Product (after addition) | Final Product (after acidic workup) | Product Class |

|---|---|---|---|

| Formaldehyde (CH₂O) | Alkoxide | 2-(4-methylphenyl)propan-1-ol | Primary Alcohol |

| Acetaldehyde (CH₃CHO) | Alkoxide | 3-(4-methylphenyl)butan-2-ol | Secondary Alcohol |

| Acetone ((CH₃)₂CO) | Alkoxide | 2-methyl-3-(4-methylphenyl)butan-2-ol | Tertiary Alcohol |

| Ethyl Acetate (CH₃COOCH₂CH₃) | Tetrahedral intermediate, then ketone | 2-methyl-3-(4-methylphenyl)butan-2-ol | Tertiary Alcohol (via double addition) |

| Carbon Dioxide (CO₂) | Carboxylate salt | 2-(4-methylphenyl)propanoic acid | Carboxylic Acid |

Transition Metal-Catalyzed Coupling Reactions (e.g., Cross-Coupling)

The carbon-chlorine bond in this compound serves as an electrophilic site for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing C-C bonds. wikipedia.org While aryl and vinyl halides are more common substrates, advancements have enabled the use of less reactive alkyl halides, including secondary chlorides.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org In this context, this compound could react with a different Grignard reagent (e.g., Phenylmagnesium bromide) in the presence of a suitable nickel catalyst, such as one supported by an N-heterocyclic carbene (NHC) or pincer ligand, which have shown efficacy for coupling secondary alkyl halides. acs.orgnih.gov

Negishi Coupling: The Negishi coupling pairs an organozinc reagent with an organic halide, typically catalyzed by palladium or nickel. organic-chemistry.org this compound could be coupled with various organozinc compounds (alkyl, vinyl, aryl). Catalyst systems utilizing specialized ligands like CPhos have been developed to effectively promote the coupling of secondary alkyl halides while suppressing side reactions like β-hydride elimination. researchgate.netnih.gov This method is known for its high functional group tolerance. core.ac.uk

These cross-coupling reactions proceed through a catalytic cycle generally involving oxidative addition of the alkyl halide to the low-valent metal center, transmetalation with the organometallic reagent, and reductive elimination to form the final product and regenerate the catalyst. wikipedia.org

| Reaction Name | Organometallic Reagent (R'-M) | Typical Catalyst | General Product Structure |

|---|---|---|---|

| Kumada Coupling | R'-MgX (Grignard Reagent) | Ni(dppe)Cl₂, Pd(PPh₃)₄ | R-R' (where R is 1-(4-methylphenyl)propan-2-yl) |

| Negishi Coupling | R'-ZnX (Organozinc Halide) | Pd(PPh₃)₄, NiCl₂(dppp) | R-R' |

| Suzuki Coupling | R'-B(OR)₂ (Boronic Acid/Ester) | Pd(PPh₃)₄ + Base | R-R' |

| Stille Coupling | R'-Sn(Alkyl)₃ (Organostannane) | Pd(PPh₃)₄ | R-R' |

Advanced Spectroscopic Characterization and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the structure of organic compounds at the atomic level. For a chiral molecule like 1-(1-Chloropropan-2-yl)-4-methylbenzene, NMR not only confirms the molecular connectivity but is also crucial for analyzing its stereochemical properties.

High-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the molecular framework. The chemical shifts (δ), signal multiplicities (splitting patterns), and coupling constants (J) provide detailed information about the electronic environment and connectivity of each atom.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons of the p-methylbenzene group, the methine proton at the chiral center, the methylene (B1212753) protons adjacent to the chlorine atom, and the methyl protons on the aromatic ring and the propyl chain. The aromatic protons typically appear as two doublets in the aromatic region (around 7.0-7.3 ppm), characteristic of a para-substituted benzene (B151609) ring. The methine proton (CH) would be a multiplet due to coupling with the adjacent methylene and methyl protons. The methylene protons (CH₂Cl) would appear as a doublet of doublets, and the terminal methyl group would be a doublet.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's chirality and lack of a plane of symmetry, all ten carbon atoms are chemically non-equivalent and should produce distinct signals. The chemical shifts are influenced by the electronegativity of the chlorine atom and the aromatic ring, with the carbon atom bonded to chlorine (C1) appearing significantly downfield.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Ar-H (2H) | ~7.15 | Doublet (d) |

| Ar-H (2H) | ~7.10 | Doublet (d) |

| CH-Cl (1H) | ~4.0 - 4.5 | Multiplet (m) |

| CH₂ (2H) | ~2.9 - 3.2 | Multiplet (m) |

| Ar-CH₃ (3H) | ~2.3 | Singlet (s) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar-C (Quaternary, C-4) | ~137 |

| Ar-C (Quaternary, C-1') | ~135 |

| Ar-CH (2C) | ~129 |

| Ar-CH (2C) | ~128 |

| CH-Cl (C-2) | ~60 - 65 |

| CH₂ (C-1) | ~45 - 50 |

| Ar-CH₃ | ~21 |

In a standard achiral solvent, the NMR spectra of two enantiomers are identical. To distinguish between them, a chiral environment must be introduced. This is commonly achieved using Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs). researchgate.netunipi.itnih.govresearchgate.netresearchgate.netnih.gov

When a racemic mixture of this compound is dissolved in a solution containing a CSA, transient diastereomeric complexes are formed. These complexes, (R)-analyte-(CSA) and (S)-analyte-(CSA), have different physical properties and, therefore, distinct NMR spectra. This results in the splitting of NMR signals, a phenomenon known as anisochrony.

¹³C NMR is particularly useful for this application. The larger chemical shift dispersion of ¹³C compared to ¹H can lead to better-resolved signals for the diastereomeric complexes. mdpi.com Carbons closer to the chiral center (C1, C2, C3, and the ipso-aromatic carbon) are most likely to show observable chemical shift differences (Δδ) upon interaction with a CSA. The integration of the separated signals allows for the determination of the enantiomeric excess (ee) of the mixture.

While traditional NMR requires chiral auxiliaries to differentiate enantiomers, recent breakthroughs have enabled the direct detection of molecular chirality. biocompare.comtheanalyticalscientist.comhelmholtz.descispace.com These advanced techniques represent a paradigm shift in stereochemical analysis.

One pioneering method exploits the coupling of electric and magnetic dipoles. theanalyticalscientist.comd-nb.info Researchers have developed a double-resonant radiofrequency (RF) NMR detector that is sensitive to both dipoles. By applying an RF electric field simultaneously with a magnetic pulse, it is possible to induce phase shifts in the NMR signals that are dependent on the molecule's absolute configuration. theanalyticalscientist.com This creates a detectable difference in the free induction decay (FID) signals of the two enantiomers, allowing for their direct discrimination without any chemical modification or chiral solvent. theanalyticalscientist.comd-nb.info

This technique has been successfully demonstrated on several chiral molecules and could theoretically be applied to this compound. theanalyticalscientist.com Such a measurement would provide a direct probe of the molecule's "twist" or spatial arrangement at the atomic level, transforming chirality analysis into a standard NMR capability. biocompare.comhelmholtz.de

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition. Advanced MS methods are critical for confirming the identity and structure of halogenated compounds.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a compound's elemental formula. longdom.org For this compound (C₁₀H₁₃Cl), HRMS can easily distinguish its molecular formula from other potential compositions with a similar nominal mass.

A key feature in the mass spectrum of a chlorinated compound is its characteristic isotopic pattern. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive 3:1 ratio for the molecular ion peak (M) containing ³⁵Cl and the M+2 peak containing ³⁷Cl. libretexts.orgjove.com This isotopic signature is a definitive marker for the presence of a single chlorine atom in the molecule.

Table 3: Predicted HRMS Isotopic Data for the Molecular Ion of this compound (C₁₀H₁₃Cl)

| Ion Formula | Isotope Composition | Calculated m/z (Da) | Relative Abundance (%) |

|---|---|---|---|

| [C₁₀H₁₃³⁵Cl]⁺ | Monoisotopic (M) | 168.0706 | 100.0 |

| [C₁₀H₁₃³⁷Cl]⁺ | M+2 | 170.0676 | ~32.0 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. researchgate.net This provides valuable information about the molecule's structure and connectivity.

The fragmentation of this compound is expected to follow pathways characteristic of alkyl-aryl halides. slideshare.netmiamioh.eduyoutube.com Common fragmentation mechanisms include:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond can result in the loss of a Cl• radical, yielding a carbocation fragment.

Benzylic Cleavage: Fission of the bond between the propyl chain and the aromatic ring is highly probable due to the stability of the resulting p-methylbenzyl (or tropylium) cation.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the chlorine atom is a common pathway for alkyl halides. jove.comyoutube.com

Loss of HCl: Elimination of a neutral hydrogen chloride molecule can also occur.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion Structure | Fragment Ion m/z | Neutral Loss |

|---|---|---|---|

| 168.07 | [C₁₀H₁₃]⁺ (cation from loss of Cl•) | 133.1017 | Cl• |

| 168.07 | [C₇H₇]⁺ (p-methylbenzyl/tropylium cation) | 91.0548 | C₃H₆Cl• |

| 168.07 | [C₈H₉]⁺ (from cleavage and rearrangement) | 105.0704 | C₂H₄Cl• |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

The enantiomers of a chiral compound like this compound possess a stereogenic center, making them non-superimposable mirror images. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), is the most common and effective method for separating these enantiomers to determine their purity.

The separation mechanism relies on the differential interaction between the enantiomers and the chiral selector of the CSP, leading to the formation of transient diastereomeric complexes with different binding energies. This results in different retention times for each enantiomer, allowing for their separation and quantification.

Common types of CSPs used for such separations include:

Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are widely used due to their broad applicability and excellent resolving power.

Pirkle-type CSPs: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions.

Macrocyclic glycopeptide-based CSPs: These are particularly effective for the separation of polar compounds.

A hypothetical experimental setup for the chiral separation of this compound would involve:

| Parameter | Example Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | A polysaccharide-based chiral column (e.g., Chiralpak series) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector at a suitable wavelength |

| Temperature | Controlled, often near ambient |

Without experimental data, it is not possible to provide specific details on retention times, resolution factors, or the optimal conditions for the enantiomeric separation of this compound.

X-ray Crystallography for Solid-State Structure and Stereochemistry (if applicable)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a single crystal of an enantiomerically pure form of this compound could be grown, this method could provide unambiguous proof of its absolute stereochemistry (the R or S configuration at the chiral center).

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. This pattern provides information about the electron density distribution within the crystal, from which a detailed model of the molecular structure can be built.

Key information obtained from X-ray crystallography includes:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of atoms in the molecule.

Absolute configuration: The definitive stereochemical assignment at the chiral center.

Intermolecular interactions: How the molecules are packed in the crystal lattice.

As no published crystal structure for this compound is available, a data table of its crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, including molecular geometries, reaction energies, and spectroscopic parameters. For a chiral secondary alkyl halide like 1-(1-Chloropropan-2-yl)-4-methylbenzene, DFT is particularly useful for exploring its reactivity and stereochemistry.

The compound this compound is a secondary alkyl halide, which means it can potentially undergo nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. khanacademy.org The competition between these pathways is dictated by factors such as the strength of the nucleophile/base, the solvent, and the stability of intermediates and transition states. masterorganicchemistry.com

DFT calculations can be employed to map the potential energy surface for these reactions. By optimizing the geometries of reactants, transition states (TS), intermediates, and products, the activation energies (ΔE‡) and reaction energies (ΔErxn) can be determined.

SN2 Mechanism : This is a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. libretexts.org The transition state features a pentacoordinate carbon. utexas.edu For a secondary halide, this pathway is sensitive to steric hindrance. masterorganicchemistry.com

SN1 Mechanism : This is a two-step process involving the formation of a carbocation intermediate. youtube.com The stability of this secondary benzylic carbocation would be enhanced by hyperconjugation and resonance with the p-tolyl group, making the SN1 pathway plausible, especially in polar protic solvents. youtube.comquora.com

E2 Mechanism : This concerted elimination reaction requires an anti-periplanar arrangement of a beta-hydrogen and the chlorine leaving group.

E1 Mechanism : This pathway proceeds through the same carbocation intermediate as the SN1 reaction, followed by the removal of a beta-hydrogen by a base.

A hypothetical DFT study, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), could yield the comparative energy barriers for these competing pathways in a given solvent, as illustrated in the table below. nih.govvub.be

Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Reactions

| Reaction Pathway | Description | Hypothetical ΔE‡ (kcal/mol) | Key Influencing Factors |

|---|---|---|---|

| SN2 | Concerted backside attack | 22.5 | Steric hindrance, Nucleophile strength |

| SN1 | Carbocation intermediate formation | 20.1 | Carbocation stability, Solvent polarity |

| E2 | Concerted elimination | 24.8 | Base strength, Steric hindrance |

| E1 | Elimination from carbocation | 21.5 | Base strength, Temperature |

These hypothetical values suggest that for this compound, the SN1 pathway might be slightly favored over the SN2 pathway due to the resonance stabilization of the secondary benzylic carbocation intermediate.

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in structure verification and analysis. acs.orgresearchgate.net

NMR Chemical Shifts : By computing the isotropic magnetic shielding constants (σ) for each nucleus and comparing them to a reference standard like tetramethylsilane (B1202638) (TMS), one can predict ¹H and ¹³C NMR chemical shifts (δ = σ_ref - σ_calc). acs.org This is invaluable for assigning peaks in experimental spectra, especially for complex molecules. Calculations at the B3LYP/6-31G(d) level of theory often provide good correlation with experimental data for aromatic compounds. wisc.edursc.org

Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

|---|---|---|

| C1 (CH3 on ring) | 21.2 | 21.0 |

| C2 (CH-Cl) | 58.5 | 59.1 |

| C3 (CH-Aryl) | 45.3 | 45.8 |

| C4 (Aryl C-ipso) | 138.0 | 137.5 |

| C5 (Aryl C-ortho) | 129.5 | 129.3 |

| C6 (Aryl C-meta) | 128.8 | 128.6 |

| C7 (Aryl C-para) | 136.4 | 136.9 |

Chiroptical Signatures : Since this compound is chiral, it exhibits optical activity. Time-dependent DFT (TD-DFT) can predict chiroptical properties like electronic circular dichroism (ECD) and optical rotation. nih.gov Comparing the computed ECD spectrum with the experimental one is a powerful method for determining the absolute configuration (R or S) of a chiral molecule. rsc.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound, either in a solvent or in its liquid state, would provide insights into its conformational flexibility and intermolecular interactions. acs.orgrsc.org

By simulating the molecule's trajectory, one can:

Analyze Conformational Landscapes : Identify the most populated conformations and the energy barriers to rotation around single bonds, such as the bond between the isopropyl group and the phenyl ring. dtic.milacs.org

Study Solvent Effects : Observe how solvent molecules arrange around the solute and how this solvation shell influences the solute's conformation and reactivity.

Predict Bulk Properties : For a large number of molecules, MD can be used to predict properties like density, viscosity, and diffusion coefficients. semanticscholar.org

For an alkylbenzene derivative, MD simulations would reveal how the alkyl chain interacts with the aromatic ring and how these conformations are influenced by the surrounding environment. nih.gov

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational descriptors with its chemical reactivity. While no specific QSRR models for this compound exist, one could be developed as part of a larger study on alkyl halide reactivity.

DFT-derived parameters would serve as the independent variables (descriptors) in such a model. These could include:

Electronic Properties : Partial charges on atoms, energies of frontier molecular orbitals (HOMO/LUMO).

Steric Properties : Molecular volume, surface area.

Thermodynamic Properties : Calculated activation energies for SN1/SN2 reactions.

By correlating these descriptors with experimentally determined reaction rates for a series of related alkyl halides, a predictive QSRR model could be constructed. This model could then be used to estimate the reactivity of new or unstudied compounds, providing a valuable tool for chemical design and assessment.

Advanced Applications in Chemical Research

Role as a Synthetic Intermediate for Complex Molecular Architectures

1-(1-Chloropropan-2-yl)-4-methylbenzene serves as a versatile synthetic intermediate for the construction of more complex molecular frameworks. The presence of a secondary chloroalkane attached to a toluene (B28343) moiety allows for a variety of chemical transformations, making it a key building block in multi-step organic synthesis.

The reactivity of the carbon-chlorine bond is central to its role as an intermediate. This bond can be targeted for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. For instance, reaction with nucleophiles such as amines, alkoxides, or thiolates can lead to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. These transformations are fundamental in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

Furthermore, the aromatic ring of this compound can undergo electrophilic aromatic substitution reactions. The methyl group is an ortho-, para-directing group, which can be exploited to introduce additional substituents onto the benzene (B151609) ring in a controlled manner. This allows for the synthesis of highly functionalized aromatic compounds with specific substitution patterns, which are often key components of complex molecular targets.

The combination of reactivity at both the aliphatic chain and the aromatic ring provides a powerful tool for synthetic chemists to build intricate and diverse molecular architectures.

Building Block in Materials Science Research (e.g., Polymer Synthesis, Advanced Functional Materials)

In the realm of materials science, this compound and its derivatives hold potential as monomers or functional additives in the synthesis of advanced materials. The presence of the reactive chlorine atom and the aromatic ring are key features that can be leveraged in polymer chemistry.

This compound can potentially be used in certain types of polymerization reactions. For example, under specific conditions, the aromatic ring could be involved in electrophilic polymerization processes. More commonly, the chloro-functional group can be utilized in post-polymerization modification strategies. A pre-formed polymer with suitable reactive sites could be functionalized using this compound to introduce the tolylpropyl group into the polymer side chains. This can impart specific properties to the resulting material, such as altered solubility, thermal stability, or refractive index.

Moreover, the chiral nature of this building block is of significant interest for the creation of chiral polymers. The incorporation of enantiomerically pure this compound into a polymer backbone can lead to materials with unique chiroptical properties. Such materials are sought after for applications in chiral separations, asymmetric catalysis, and optical devices.

The development of functional materials often relies on the precise control of molecular structure. The ability to incorporate a building block like this compound, with its specific combination of aromatic, aliphatic, and chiral features, opens up avenues for the design of new polymers and advanced functional materials with tailored properties.

Fundamental Studies in the Chemical Significance of Chirality in Halogenated Organic Scaffolds

The compound this compound serves as an excellent model for fundamental studies into the chemical and physical significance of chirality in halogenated organic scaffolds. Chirality, or the "handedness" of a molecule, is a critical concept in chemistry, with profound implications for biological activity, material properties, and chemical reactivity.

The presence of a single stereocenter at the second carbon of the propan-2-yl group means that this compound exists as a pair of enantiomers, (R)-1-(1-chloropropan-2-yl)-4-methylbenzene and (S)-1-(1-chloropropan-2-yl)-4-methylbenzene. These enantiomers are non-superimposable mirror images of each other.

| Enantiomer | Structure | Stereochemical Descriptor |

|---|---|---|

| (R)-1-(1-Chloropropan-2-yl)-4-methylbenzene | [Image of (R)-enantiomer] | R (Rectus) |

| (S)-1-(1-Chloropropan-2-yl)-4-methylbenzene | [Image of (S)-enantiomer] | S (Sinister) |

Research involving the synthesis and separation of these enantiomers allows for the investigation of how the spatial arrangement of the chlorine atom and the methyl group around the chiral center influences the molecule's properties and interactions. For example, in a chiral environment, such as when interacting with a chiral catalyst or a biological receptor, the two enantiomers can exhibit different behaviors.

Studying the stereoselectivity of reactions involving this compound can provide valuable insights into reaction mechanisms and the role of steric and electronic effects in determining the outcome of a chemical transformation. Furthermore, the analysis of the chiroptical properties, such as optical rotation, of the individual enantiomers contributes to a deeper understanding of the relationship between molecular structure and light interaction.

The investigation of such fundamental aspects of chirality in relatively simple halogenated organic molecules like this compound is crucial for the rational design of more complex chiral molecules with specific applications in medicine, materials science, and catalysis. The insights gained from these studies can guide the development of new stereoselective synthetic methods and the creation of novel chiral materials with desired functionalities.

Q & A

Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?

- Methodology :

- LC-HRMS : High-resolution mass spectrometry detects impurities at ppm levels. Use fragmentation patterns to identify structural analogs.

- SPE Purification : Solid-phase extraction with C18 cartridges removes hydrophobic contaminants before analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.